molecular formula C19H30O B1606596 4,6-Bis(isopropyl)-1,1,3,3-tetramethylindan-5-ol CAS No. 93892-40-1

4,6-Bis(isopropyl)-1,1,3,3-tetramethylindan-5-ol

Cat. No.: B1606596
CAS No.: 93892-40-1
M. Wt: 274.4 g/mol
InChI Key: WGQDDNQFNLMBOS-UHFFFAOYSA-N
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Description

4,6-Bis(isopropyl)-1,1,3,3-tetramethylindan-5-ol is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a highly substituted indan core, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(isopropyl)-1,1,3,3-tetramethylindan-5-ol typically involves multi-step organic reactions. One common method includes the alkylation of a suitable indan precursor with isopropyl groups, followed by the introduction of hydroxyl functionality at the 5-position. The reaction conditions often require the use of strong bases and controlled temperatures to ensure selective substitution and high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize by-products. The final product is typically purified through distillation or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(isopropyl)-1,1,3,3-tetramethylindan-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.

    Reduction: The compound can be reduced to remove the hydroxyl group, leading to the formation of hydrocarbons.

    Substitution: The isopropyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4,6-Bis(isopropyl)-1,1,3,3-tetramethylindan-5-ol has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects is ongoing, with some studies investigating its potential as a therapeutic agent.

    Industry: The compound is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism by which 4,6-Bis(isopropyl)-1,1,3,3-tetramethylindan-5-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic regions may interact with cell membranes, affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Bis(tert-butyl)-1,1,3,3-tetramethylindan-5-ol
  • 4,6-Bis(methyl)-1,1,3,3-tetramethylindan-5-ol
  • 4,6-Bis(ethyl)-1,1,3,3-tetramethylindan-5-ol

Uniqueness

4,6-Bis(isopropyl)-1,1,3,3-tetramethylindan-5-ol stands out due to its specific substitution pattern, which imparts unique steric and electronic properties

Properties

IUPAC Name

1,1,3,3-tetramethyl-4,6-di(propan-2-yl)-2H-inden-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O/c1-11(2)13-9-14-16(15(12(3)4)17(13)20)19(7,8)10-18(14,5)6/h9,11-12,20H,10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQDDNQFNLMBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C(=C1O)C(C)C)C(CC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00239838
Record name 4,6-Bis(isopropyl)-1,1,3,3-tetramethylindan-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93892-40-1
Record name 2,3-Dihydro-1,1,3,3-tetramethyl-4,6-bis(1-methylethyl)-1H-inden-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93892-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Bis(isopropyl)-1,1,3,3-tetramethylindan-5-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093892401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Bis(isopropyl)-1,1,3,3-tetramethylindan-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00239838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-bis(isopropyl)-1,1,3,3-tetramethylindan-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.090.433
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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